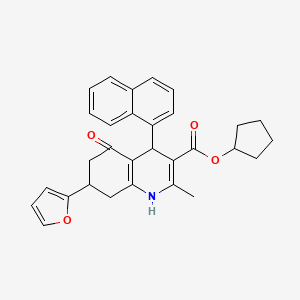![molecular formula C18H24N2OS B4094054 2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4094054.png)
2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine
概要
説明
2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a butylsulfanyl group and a phenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting 3-methyl-4-propan-2-ylphenol with an appropriate alkylating agent under basic conditions.
Attachment of the Butylsulfanyl Group: The phenoxy intermediate is then reacted with a butylsulfanyl reagent, such as butylthiol, in the presence of a suitable catalyst to form the butylsulfanyl-substituted phenoxy compound.
Cyclization to Form Pyrimidine Ring: The final step involves the cyclization of the butylsulfanyl-substituted phenoxy compound with a pyrimidine precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino-substituted pyrimidines, thiol-substituted pyrimidines.
科学的研究の応用
2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine can be compared with other similar compounds, such as:
3,4-Methylenedioxyphenylpropan-2-one: A compound with a similar phenoxy structure but different functional groups.
4-Methyl-2-(propan-2-yloxy)phenylmethanamine: Another compound with a similar phenoxy structure but different substituents.
2-[3-methyl-4-(propan-2-yl)phenoxy]propanoic acid: A compound with a similar phenoxy structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-[4-(3-methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-14(2)17-8-7-16(13-15(17)3)21-11-4-5-12-22-18-19-9-6-10-20-18/h6-10,13-14H,4-5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXICQAWUABWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCSC2=NC=CC=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]-1,2,4-triazole](/img/structure/B4093976.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4093985.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4093997.png)
![phenyl 4-[({3-[(4-nitrophenyl)sulfonyl]propanoyl}oxy)methyl]benzoate](/img/structure/B4094003.png)
![1-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094006.png)
![N-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B4094021.png)
![N-[2-(4-benzylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094025.png)
![N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4094028.png)
![N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4094045.png)
![2-[3-(2-nitrophenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4094050.png)
![methyl 4-({[3-(4-methylphenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B4094062.png)
![2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4094076.png)

